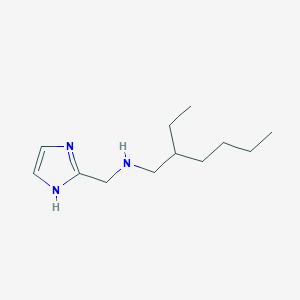
(2-Ethylhexyl)(1H-imidazol-2-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylhexyl)(1H-imidazol-2-ylmethyl)amine is a chemical compound characterized by the presence of an ethylhexyl group attached to an imidazole ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexyl)(1H-imidazol-2-ylmethyl)amine typically involves the reaction of 2-ethylhexylamine with a suitable imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylhexyl)(1H-imidazol-2-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield amine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various alkylated or acylated imidazole derivatives .
Scientific Research Applications
(2-Ethylhexyl)(1H-imidazol-2-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Ethylhexyl)(1H-imidazol-2-ylmethyl)amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
(2-Ethylhexyl)(1H-imidazol-1-ylmethyl)amine: Similar structure but with a different position of the imidazole ring attachment.
(2-Ethylhexyl)(1H-imidazol-4-ylmethyl)amine: Another positional isomer with distinct chemical properties.
(2-Ethylhexyl)(1H-imidazol-5-ylmethyl)amine: Yet another isomer with unique reactivity.
Uniqueness
(2-Ethylhexyl)(1H-imidazol-2-ylmethyl)amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
2-ethyl-N-(1H-imidazol-2-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-3-5-6-11(4-2)9-13-10-12-14-7-8-15-12/h7-8,11,13H,3-6,9-10H2,1-2H3,(H,14,15) |
InChI Key |
BHQRRRXCDBURCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNCC1=NC=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















